molecular formula C14H13NO3S3 B2794790 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034255-61-1

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2794790
CAS No.: 2034255-61-1
M. Wt: 339.44
InChI Key: CHBSSMAONAXZBV-UHFFFAOYSA-N
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Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a unique structure combining furan, thiophene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and furan derivatives, which are then subjected to sulfonation and subsequent amination reactions. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.

Scientific Research Applications

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The furan and thiophene groups may also contribute to the compound’s overall bioactivity by interacting with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide
  • N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-phosphamide

Uniqueness

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S3/c16-21(17,14-2-1-9-19-14)15-7-5-12-3-4-13(20-12)11-6-8-18-10-11/h1-4,6,8-10,15H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBSSMAONAXZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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